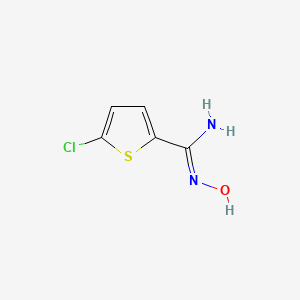
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-3-carboxylic acid is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials and reagents to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to control the stereochemistry during the formation of the pyrrolidine ring. The reaction conditions often include the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to protect the amine functionality during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3R,4S)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-3-carboxylic acid is used as an intermediate in the synthesis of complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe in various biochemical assays.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It serves as a building block for the synthesis of drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s stereochemistry also plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,4S)-1-(tert-Butoxycarbonyl)-4-phenyl-3-pyrrolidinecarboxylic acid
- (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid
Uniqueness
Compared to similar compounds, (3R,4S)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-3-carboxylic acid is unique due to its fluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming specific interactions with biological targets, making it a valuable tool in research and development.
Eigenschaften
Molekularformel |
C11H18FNO4 |
|---|---|
Molekulargewicht |
247.26 g/mol |
IUPAC-Name |
(3R,4S)-4-(fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-7(4-12)8(6-13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 |
InChI-Schlüssel |
IFUGOWLPASPVBC-SFYZADRCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)C(=O)O)CF |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


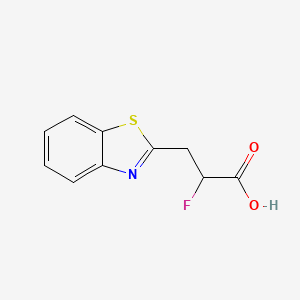

![2-Methyl-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid](/img/structure/B13332360.png)
![1-{[(Benzyloxy)carbonyl]amino}-4-tert-butylcyclohexane-1-carboxylic acid](/img/structure/B13332362.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13332363.png)
![3-Bromo-4,5,7,8-tetrahydropyrazolo[1,5-d][1,4]oxazepine](/img/structure/B13332367.png)
![2-[(5-Methylhexan-2-yl)amino]butan-1-ol](/img/structure/B13332370.png)
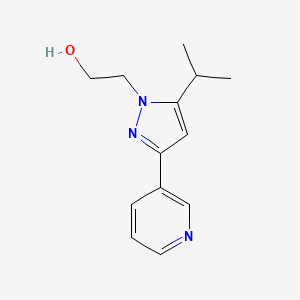
![{4-[(Ethylamino)methyl]cyclohexyl}methanamine](/img/structure/B13332389.png)
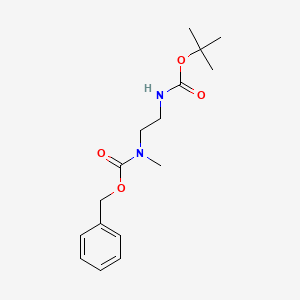
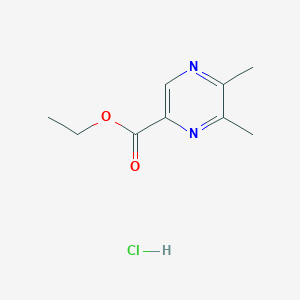
![(Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine](/img/structure/B13332407.png)
![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B13332413.png)
